molecular formula C20H14ClN3S B3863932 4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone

4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone

Cat. No. B3863932
M. Wt: 363.9 g/mol
InChI Key: IVBKWXFLQLNBJA-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone, also known as CBNTH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of hydrazones and thiazoles, and its synthesis method involves the reaction of 4-chlorobenzaldehyde with 4-(2-naphthyl)-1,3-thiazol-2-ylhydrazine.

Mechanism of Action

The mechanism of action of 4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone is not fully understood, but it is believed to involve the inhibition of various cellular pathways and processes. For example, 4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer. Additionally, 4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone has been found to induce apoptosis, which is a programmed cell death process that is important for the regulation of cell growth and development.
Biochemical and physiological effects:
4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone has been shown to have significant biochemical and physiological effects on various cell types and tissues. For example, it has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), in macrophages. Additionally, 4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone has been shown to inhibit the growth and proliferation of cancer cells, such as breast cancer and lung cancer cells. Furthermore, 4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone has been found to have antioxidant properties, which can help to protect cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for the research and development of 4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone. One area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of 4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone and to identify its molecular targets. Furthermore, the synthesis of new derivatives of 4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone may lead to the discovery of compounds with enhanced properties and activities.

Scientific Research Applications

4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial activities. Furthermore, 4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.

properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-naphthalen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3S/c21-18-9-5-14(6-10-18)12-22-24-20-23-19(13-25-20)17-8-7-15-3-1-2-4-16(15)11-17/h1-13H,(H,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBKWXFLQLNBJA-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NN=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)N/N=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-naphthalen-2-yl-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone
Reactant of Route 2
Reactant of Route 2
4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone
Reactant of Route 3
Reactant of Route 3
4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone
Reactant of Route 4
Reactant of Route 4
4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone
Reactant of Route 5
4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone
Reactant of Route 6
4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.